2,2'-Sulfanediylbis{N-[4-(3-methyl-3-phenylcyclobutyl)-1,3-thiazol-2-yl]acetamide}
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Overview
Description
2,2’-Sulfanediylbis{N-[4-(3-methyl-3-phenylcyclobutyl)-1,3-thiazol-2-yl]acetamide} is a complex organic compound featuring a thiazole ring, a cyclobutyl group, and a sulfanediyl linkage. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Sulfanediylbis{N-[4-(3-methyl-3-phenylcyclobutyl)-1,3-thiazol-2-yl]acetamide} typically involves multi-step organic reactions. One common method includes the reaction of 3-methyl-3-phenylcyclobutanone with thioamide under acidic conditions to form the thiazole ring. This intermediate is then reacted with acetic anhydride and sulfanediyl chloride to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
2,2’-Sulfanediylbis{N-[4-(3-methyl-3-phenylcyclobutyl)-1,3-thiazol-2-yl]acetamide} can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and cyclobutyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Various substituted thiazole and cyclobutyl derivatives.
Scientific Research Applications
2,2’-Sulfanediylbis{N-[4-(3-methyl-3-phenylcyclobutyl)-1,3-thiazol-2-yl]acetamide} has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2,2’-Sulfanediylbis{N-[4-(3-methyl-3-phenylcyclobutyl)-1,3-thiazol-2-yl]acetamide} involves its interaction with various molecular targets:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways Involved: Inhibition of enzyme activity, disruption of cell membrane integrity, and interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An anticancer drug.
Uniqueness
2,2’-Sulfanediylbis{N-[4-(3-methyl-3-phenylcyclobutyl)-1,3-thiazol-2-yl]acetamide} is unique due to its combination of a thiazole ring, cyclobutyl group, and sulfanediyl linkage, which imparts distinct chemical and biological properties compared to other thiazole derivatives .
Properties
CAS No. |
676235-18-0 |
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Molecular Formula |
C32H34N4O2S3 |
Molecular Weight |
602.8 g/mol |
IUPAC Name |
N-[4-(3-methyl-3-phenylcyclobutyl)-1,3-thiazol-2-yl]-2-[2-[[4-(3-methyl-3-phenylcyclobutyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanylacetamide |
InChI |
InChI=1S/C32H34N4O2S3/c1-31(23-9-5-3-6-10-23)13-21(14-31)25-17-40-29(33-25)35-27(37)19-39-20-28(38)36-30-34-26(18-41-30)22-15-32(2,16-22)24-11-7-4-8-12-24/h3-12,17-18,21-22H,13-16,19-20H2,1-2H3,(H,33,35,37)(H,34,36,38) |
InChI Key |
CYMKNWYCBCJSQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C1)C2=CSC(=N2)NC(=O)CSCC(=O)NC3=NC(=CS3)C4CC(C4)(C)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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